2-Aminopent-4-ynamide hydrochloride

Description

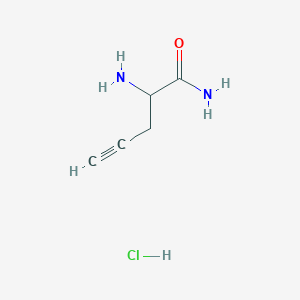

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopent-4-ynamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUURJVZZIYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

General Approaches to Ynamide Synthesis Relevant to the Compound

While the direct amidation of 2-aminopent-4-ynoic acid is the most straightforward route to the target compound, the synthesis of the core ynamide functional group (a nitrogen atom attached to an alkyne) is a significant area of research. These general methods are relevant for creating a wide variety of ynamide-containing molecules.

Copper-catalyzed reactions have become one of the most efficient and general methods for synthesizing ynamides. ulb.ac.be These reactions typically involve the coupling of a nitrogen-containing nucleophile with an alkyne. A prominent strategy is the copper-catalyzed aerobic oxidative coupling of terminal alkynes with amides. nih.govrsc.org

Key features of this methodology include:

Reactants: A terminal alkyne and a nitrogen nucleophile (such as a secondary amide, carbamate (B1207046), or sulfonamide) are used as the coupling partners. ulb.ac.benih.gov

Catalyst System: A copper salt (e.g., copper(I) iodide) often serves as the catalyst. ulb.ac.be The reaction may also require a ligand, a base, and an oxidant (often oxygen from the air). rsc.org

Mechanism: The proposed mechanism can involve the formation of a copper acetylide intermediate, which then undergoes oxidative coupling with the deprotonated amide. rsc.org

Recent developments have focused on performing these reactions at room temperature to improve chemoselectivity and reduce side reactions like the homo-coupling of the terminal alkyne. rsc.orgrsc.org

Table 1: Overview of Selected Copper-Mediated Ynamide Synthesis Methods

| Method | Nitrogen Source | Alkyne Source | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Aerobic Oxidative Coupling | Amides, Carbamates, Ureas | Terminal Alkynes | Copper Catalyst, Aerobic | nih.gov |

| Cross-Dehydrogenative Coupling | Secondary Amides | Terminal Alkynes | Copper Catalyst, Ligand, O₂ | rsc.org |

| Coupling with 1,1-Dibromo-1-alkenes | Sulfonamides, Oxazolidinones | 1,1-Dibromo-1-alkenes | CuI, 1,10-phenanthroline, Cs₂CO₃ | ulb.ac.be |

| Coupling with Dichloroenamides | Grignard/Organozinc Reagents | 1,2-Dichloroenamides | Copper Catalyst | acs.org |

N-alkynylation involves the direct formation of a bond between a nitrogen atom and an sp-hybridized carbon of an alkyne. This is a foundational approach to ynamide synthesis. nih.gov One of the most effective strategies employs the copper-catalyzed alkynylation of amides, carbamates, and sulfonamides. nih.govnih.gov

In a typical protocol, the nitrogen nucleophile is first deprotonated with a base to form a metal amide (e.g., a copper amide). This species is then reacted with an alkynylating agent, such as an alkynyl halide (bromide or iodide). nih.gov Pre-forming the copper amide derivative prior to the addition of the alkynyl halide can improve reaction rates and minimize undesired side reactions. nih.gov

More recent advancements include the use of hypervalent iodine reagents, such as alkynyl benziodoxolones, as the alkynylating agent. acs.org This method, also enabled by a copper catalyst, has shown broad functional group tolerance and allows for the synthesis of complex structures like amino acid-derived ynamides under mild conditions. acs.org Another approach involves the oxidative cross-coupling of nitrogen nucleophiles with pre-formed, stable copper acetylides, which act as efficient alkynylating reagents. rsc.org

Elimination Reactions from Halo-Enamides

The synthesis of ynamides through the elimination of hydrogen halides from halo-enamides represents a foundational approach. This method is an adaptation of Viehe's original synthesis of ynamines and relies on the creation of a carbon-carbon triple bond through a dehydrohalogenation reaction. nih.govwikipedia.org

Various halo-enamide precursors have been successfully employed. For instance, β-bromoenamides can undergo elimination to furnish ynamides. nih.gov A significant limitation of this particular pathway is the stereochemistry of the starting enamides; the E-isomers of β-bromoenamides often show a lack of reactivity towards the necessary elimination step. nih.gov

To overcome limitations associated with single-halo precursors, more reactive dihalo-enamides have been developed as effective substrates. β,β-dichloroenamides, which can be readily prepared by treating formamides with reagents like triphenylphosphine (B44618) and tetrachloromethane, are excellent precursors for ynamide synthesis. nih.gov Similarly, α,β-dichloroenamides have been utilized. acs.org The elimination from these dihalo-substrates is typically induced by a strong base. Potassium tert-butoxide is a commonly used base for this transformation, effectively promoting the elimination of two molecules of hydrogen halide to form the alkyne. nih.gov

The general mechanism for this transformation is a β-elimination, where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (halogen), leading to the formation of a π-bond and the expulsion of the leaving group. wikipedia.org When two leaving groups are present on adjacent carbons, a double elimination can occur to produce an alkyne. acs.org

Table 1: Elimination Reaction Precursors for Ynamide Synthesis

| Precursor Type | Reagents | Key Features |

| β-Bromoenamides | Potassium tert-butoxide | E-isomers can be unreactive. nih.gov |

| β,β-Dichloroenamides | Strong base (e.g., KtBuO) | Readily prepared from formamides. nih.gov |

| α,β-Dichloroenamides | Base/Organometallic reagents | Can be used in sequential elimination/substitution or coupling reactions. nih.govacs.org |

Isomerization of Propargylamines

An alternative route to ynamides involves the base-catalyzed isomerization of N-propargylamides. nih.govnih.gov This method rearranges a propargylic system into the thermodynamically more stable ynamide structure. The Hsung group has conducted extensive studies on this transformation, demonstrating its efficiency for synthesizing various yne-amides. nih.gov

The reaction is not without its complexities. The isomerization process can potentially lead to the formation of allenamide intermediates or products. nih.gov The final outcome of the reaction—whether it yields the desired ynamide or the isomeric allenamide—is highly dependent on the substrate's structure and the specific reaction conditions employed. nih.govdigitellinc.comacs.org The energy difference between the allenamide and ynamide forms is often small, meaning slight structural changes can shift the equilibrium and alter the product distribution. nih.gov Careful optimization of the base and solvent system is therefore crucial to selectively favor the formation of the ynamide.

For example, studies have shown that by carefully selecting the base and solvent, the isomerization of propargylamines can be directed to selectively produce either quinolines (via cyclization) or 1-azadienes (via isomerization), highlighting the delicate control required in these reactions. digitellinc.comacs.org While N-propargylamides have proven to be effective substrates for isomerization to ynamides, other related structures like N-propargyl-carbamates are generally less efficient in this transformation. nih.gov

Stereoselective Synthesis and Chiral Precursors

The development of stereoselective methods for synthesizing chiral ynamides has significantly expanded their utility, providing access to enantiomerically enriched building blocks for complex molecule synthesis. nih.govrsc.org

Enantioselective Pathways for Chiral Amino-Ynamide Derivatives

Enantioselective synthesis aims to create a specific enantiomer of a chiral product. In the context of ynamides, this often involves the use of chiral catalysts or reagents that can differentiate between prochiral faces of a substrate.

One powerful strategy involves the addition of metallated ynamides to chiral electrophiles. A notable example is the highly stereoselective addition of lithiated ynamides to Ellman-Davis chiral N-tert-butanesulfinyl imines to produce chiral γ-amino-ynamides. nih.govnih.govclockss.org This reaction can proceed with high diastereoselectivity even without a Lewis acid, although the addition of a Lewis acid like BF₃-OEt₂ can completely reverse the stereoselectivity. nih.govnih.govclockss.org The N-tert-butanesulfinyl group acts as a potent chiral directing group, influencing the nucleophilic attack of the ynamide to create a new stereocenter with high fidelity. nih.gov

Furthermore, transition metal-catalyzed reactions have emerged as a cornerstone of asymmetric ynamide chemistry. nih.govrsc.org For instance, copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamide diynes have been developed to produce polycyclic pyrroles with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov These reactions often employ a chiral ligand, such as a chiral bis(oxazoline) (BOX) ligand, in conjunction with a metal salt to create a chiral catalytic environment that dictates the stereochemical outcome. nih.gov

Utilization of Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral ynamides.

Oxazolidinones, particularly those derived from chiral amino acids (Evans auxiliaries), are among the most common and effective chiral auxiliaries used in ynamide chemistry. nih.govnih.gov An ynamide bearing a chiral oxazolidinone auxiliary can undergo diastereoselective reactions. For example, nickel-catalyzed three-component coupling of such chiral ynamides with aldehydes and silanes affords γ-siloxyenamide derivatives with good diastereoselectivity. clockss.org The stereochemical bias is induced by the chiral environment created by the auxiliary, which directs the approach of the incoming reagents. The diastereoselectivity of these reactions can often be tuned by modifying the substituents on the oxazolidinone ring. clockss.org

Table 2: Diastereoselective Nickel-Catalyzed Coupling of Chiral Ynamides

| Ynamide Auxiliary Source | Aldehyde | Silane | Product Diastereomeric Excess (de) |

| Phenylalanine | Benzaldehyde | Triethylsilane | 66% clockss.org |

| Phenylglycine | Benzaldehyde | Triethylsilane | 70% clockss.org |

| Valine | Benzaldehyde | Triethylsilane | 84% clockss.org |

Interestingly, in some reactions, the chirality of the oxazolidinone ring has been observed to have no significant impact on the stereochemical outcome of additions to certain electrophiles. nih.gov However, in other contexts, such as the Brønsted acid-catalyzed cyclization of ether-tethered allylic ynamides, a chiral oxazolidinone ynamide can function as a traceless chiral auxiliary, leading to products with high enantiomeric excess. nih.gov This highlights the context-dependent nature of chiral auxiliary control in ynamide chemistry.

Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Alkyne Moiety

The alkyne functionality in ynamides is electron-rich due to the influence of the adjacent nitrogen atom, making it susceptible to attack by electrophiles. However, the electron-withdrawing nature of the amide group tempers this reactivity, striking a balance between stability and reactivity. rsc.orgrsc.org This unique electronic nature allows for a range of transformations. rsc.orgrsc.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org Ynamides are competent substrates for this reaction, reacting with organic azides in the presence of a copper(I) catalyst to yield highly functionalized triazoles. ed.ac.ukkaist.ac.kr The reaction is known for its high yields, mild conditions, and broad functional group tolerance. acs.orgrsc.org While specific examples with 2-Aminopent-4-ynamide (B13310111) hydrochloride are not prevalent in the literature, the general reactivity of ynamides suggests its viability in such transformations. The presence of the free amine could potentially chelate with the copper catalyst, influencing the reaction rate and outcome.

A mechanistic model for the Cu(II)-catalyzed azide-ynamine cycloaddition suggests a dual catalytic cycle involving the formation of a diyne intermediate and a Cu(I) species that catalyzes the cycloaddition. ed.ac.uk

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition with Ynamide Derivatives

| Ynamide Reactant | Azide Reactant | Catalyst/Conditions | Product | Reference |

| N-alkynyl amide | Sulfonyl azide | Cu catalyst | α-Amino amidine | kaist.ac.kr |

| Terminal ynamine | Azide | Cu(OAc)2 | 1,4-triazole | ed.ac.uk |

| Ynamide | Organic azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole | rsc.org |

This table presents representative examples of CuAAC reactions with ynamide derivatives to illustrate the general transformation.

Hydrofunctionalization of ynamides provides a direct and atom-economical route to multisubstituted enamides, which are valuable synthetic intermediates. rsc.orgresearchgate.net These reactions involve the addition of an H-X molecule across the alkyne, where X can be a carbon, heteroatom, or metal-containing fragment. The regioselectivity of the addition (α or β) and the stereoselectivity (syn or anti) are key considerations and can often be controlled by the choice of catalyst and reaction conditions. rsc.org

A wide array of nucleophiles, including alcohols, amines, thiols, and phosphites, can participate in these transformations, leading to the formation of C-O, C-N, C-S, and C-P bonds, respectively. rsc.orgscilit.com For 2-Aminopent-4-ynamide hydrochloride, the intramolecular addition of the primary amine to the alkyne is a potential competing pathway that would need to be considered in intermolecular reactions.

Ynamides can participate as dienophiles or dienes in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. nih.gov In normal-electron-demand Diels-Alder reactions, the electron-rich ynamide can react with electron-poor dienes. Conversely, in inverse-electron-demand Diels-Alder reactions, ynamides can react with electron-deficient dienes. acs.org

The Hexa-dehydro-Diels-Alder (HDDA) reaction is a powerful transformation that involves the [4+2] cycloaddition of a 1,3-diyne with a "diynophile" to generate a highly reactive benzyne (B1209423) intermediate, which can then be trapped in situ. wisc.eduumn.eduwikipedia.orgnih.govencyclopedia.pub While this reaction typically involves substrates with multiple alkyne units, the terminal alkyne of this compound could potentially act as the diynophile in such a reaction.

The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is another relevant transformation, offering a route to nitrogen-containing heterocycles. nih.govwikipedia.org Given the presence of the amino group, intramolecular aza-Diels-Alder reactions could be envisioned with suitable derivatization of the parent molecule.

Amide and Amine Group Derivatizations

The primary amine and amide functionalities of this compound offer numerous opportunities for derivatization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The primary amine in this compound is a nucleophilic center that can readily undergo acylation and alkylation reactions.

Acylation: Acylation of the primary amine can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters to form a new amide bond. youtube.comnih.govyoutube.com This transformation is generally high-yielding and can be used to introduce a wide range of functional groups. For instance, acylation with a fatty acid chloride would yield a lipophilic derivative. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. youtube.com

Alkylation: N-alkylation of the primary amine can be accomplished with alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.govnih.govresearchgate.netresearchgate.netrsc.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for mono-alkylation.

Table 2: Representative Derivatization Reactions of α-Amino Amides

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alcohols, Ru catalyst, base-free | N-alkyl α-amino amide | nih.gov |

| N-Alkylation | Alkyl halides, chiral phase-transfer catalyst | Enantiomerically enriched N-alkyl α-amino amide | nih.gov |

| N-Alkylation | Alcohols, Ir catalyst, hydrogen borrowing | N-alkyl α-amino amide | researchgate.netresearchgate.net |

| Acylation | Acid chlorides/anhydrides, base | N-acyl α-amino amide | youtube.comnih.gov |

This table provides examples of derivatization reactions applicable to the amino group of α-amino amides.

The primary amide of this compound is generally less reactive than the primary amine. However, it can undergo a number of transformations.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid. libretexts.org This would provide another handle for further functionalization, for example, through esterification or another amidation.

Dehydration: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), can convert the primary amide into a nitrile (-C≡N). chemguide.co.uk

Hofmann Rearrangement: The Hofmann rearrangement, using bromine and a strong base, can convert the primary amide into a primary amine with one less carbon atom. chemguide.co.uk This would result in a diamine derivative.

Reduction: The amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would transform the 2-aminopent-4-ynamide into a 1,2-diamine.

The derivatization of the primary amide can also be achieved through more modern methods, such as amino acid insertion, which allows for the preparation of more complex amides. researchgate.netnih.gov

Formation of Lactams and Carbamates from Amine Derivatives

The primary amine of 2-Aminopent-4-ynamide serves as a key handle for the synthesis of cyclic amides (lactams) and carbamates. These transformations often require initial neutralization of the hydrochloride salt to liberate the free amine, thereby restoring its nucleophilicity.

Lactam Formation:

Lactams are cyclic amides that can be formed through intramolecular cyclization of amino acids or their derivatives. nih.gov For 2-Aminopent-4-ynamide, the formation of a lactam would necessitate the introduction of a carboxylic acid or a related functional group that can react with the primary amine. One hypothetical strategy involves the selective oxidation of the terminal alkyne to a carboxylic acid, followed by an intramolecular amide bond formation. However, a more direct approach could involve metal-catalyzed carbonylation reactions. For instance, photoredox-assisted nickel-catalyzed aminocarbonylation of alkynes can lead to the formation of amides, which upon further manipulation, could yield lactams. acs.org

Another plausible route to lactams involves the intramolecular cyclization of a modified derivative. For example, if the alkyne were to be hydrated to a ketone, a subsequent intramolecular condensation with the amine could, in principle, lead to a cyclic imine, which could then be rearranged or oxidized to a lactam. The formation of γ-lactams (5-membered rings) and δ-lactams (6-membered rings) is generally favored in such cyclizations. nih.govmasterorganicchemistry.com

Carbamate (B1207046) Formation:

Carbamates are functional groups that are commonly used as protecting groups for amines in organic synthesis due to their stability and the availability of various methods for their cleavage. masterorganicchemistry.commasterorganicchemistry.com The primary amine of 2-Aminopent-4-ynamide can be readily converted to a carbamate by reacting the neutralized amine with a suitable reagent. Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com

The synthesis of these carbamates typically involves the reaction of the amine with an appropriate acylating agent in the presence of a base. For example, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used for the introduction of the Boc group, benzyl (B1604629) chloroformate (CbzCl) for the Cbz group, and Fmoc-Cl or Fmoc-OSu for the Fmoc group. masterorganicchemistry.com These reactions are generally high-yielding and proceed under mild conditions. chemistryviews.org The formation of a carbamate from 2-Aminopent-4-ynamide would serve to protect the amine functionality, allowing for selective reactions at the alkyne or amide positions. The choice of carbamate is critical as their deprotection conditions vary, allowing for orthogonal protection strategies in more complex syntheses. masterorganicchemistry.com For instance, the Boc group is acid-labile, the Cbz group is removed by catalytic hydrogenation, and the Fmoc group is base-labile. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Common Carbamate Protecting Groups for Amines

| Protecting Group | Reagent | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) |

Chemoselective Modifications and Functionalization

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The primary amine, the amide, and the terminal alkyne each exhibit distinct reactivity profiles that can be exploited for selective transformations.

Selective Reactions at the Alkyne:

The terminal alkyne is a highly versatile functional group that can undergo a wide array of transformations, including hydrogenations, cycloadditions, and metal-catalyzed coupling reactions.

Selective Hydrogenation: The triple bond can be selectively hydrogenated to either an alkene (semi-hydrogenation) or an alkane. The semi-hydrogenation to a (Z)-alkene is typically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or other specialized catalysts like nickel phosphide (B1233454) nanoparticles. rsc.org Complete hydrogenation to the corresponding alkane, 2-aminopentanamide, can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The amide group is generally resistant to catalytic hydrogenation under conditions that reduce alkynes. u-tokyo.ac.jp

Cycloaddition Reactions: Ynamides, which are alkynes directly attached to a nitrogen atom with an electron-withdrawing group, are known to participate in various cycloaddition reactions. nih.gov Although 2-Aminopent-4-ynamide is not technically an ynamide, the electronic properties of the amide group can still influence the reactivity of the alkyne. The terminal alkyne can participate in [3+2] cycloadditions, such as the Kinugasa reaction with nitrones to form β-lactams, or in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. chemrxiv.org

Metal-Catalyzed Reactions: The terminal alkyne can readily participate in various transition metal-catalyzed reactions. For instance, Sonogashira coupling with aryl or vinyl halides, catalyzed by palladium and copper complexes, would allow for the introduction of various substituents at the terminal carbon of the alkyne. Gold and other transition metals are also known to catalyze various transformations of ynamides and related compounds, leading to the formation of diverse heterocyclic structures. nih.gov

Selective Reactions at the Amine:

As discussed previously, the primary amine can be selectively acylated to form amides or carbamates. It can also undergo alkylation reactions, although controlling the degree of alkylation can be challenging. youtube.com Protection of the amine as a carbamate is a common strategy to enable selective reactions at the other functional groups.

Selective Reactions at the Amide:

The primary amide is generally the least reactive of the three functional groups. Amides are typically resistant to many nucleophilic attacks and redox reactions due to resonance stabilization. u-tokyo.ac.jp However, under forcing conditions, they can be hydrolyzed to carboxylic acids or reduced to amines. The site-selective reduction of one amide in the presence of another is a significant challenge, often requiring specialized catalytic systems. chemistryviews.org In the context of 2-Aminopent-4-ynamide, selective transformation of the primary amide without affecting the amine or alkyne would be challenging and likely require a carefully designed synthetic route, possibly involving protection of the other functional groups.

Table 2: Potential Chemoselective Reactions of 2-Aminopent-4-ynamide

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Alkyne | Semi-hydrogenation | H₂, Lindlar's catalyst | (Z)-2-Aminopent-4-enamide |

| Alkyne | Full hydrogenation | H₂, Pd/C | 2-Aminopentanamide |

| Alkyne | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu catalyst, base | 2-Amino-5-arylpent-4-ynamide |

| Amine | Boc-protection | Boc₂O, base | N-Boc-2-aminopent-4-ynamide |

| Amine | Cbz-protection | CbzCl, base | N-Cbz-2-aminopent-4-ynamide |

This compound: A Versatile Component in Modern Organic Chemistry

This compound has emerged as a significant building block in the fields of organic synthesis and chemical biology. Its unique structure, which combines an amino acid-like scaffold with a reactive ynamide functional group, provides a versatile platform for the construction of complex molecular architectures. This article explores the compound's applications, focusing on its role in the synthesis of intricate molecules and its use in bioconjugation techniques.

Enzyme Inhibition Mechanisms and Biological Targets

Interaction with Cystathionine-γ-Lyase (CSE)

Cystathionine-γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for the production of L-cysteine and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). nih.gov Given the role of H₂S in various physiological and pathological processes, selective inhibitors of CSE are valuable research tools and potential therapeutic agents. nih.gov

Inhibitory Activity of 2-Aminopent-4-ynamide (B13310111) and its Analogs

2-Aminopent-4-ynamide, also referred to in some literature as compound 2a, was rationally designed through a fragment-based de novo approach to be a selective inhibitor of CSE. nih.gov This design strategy aimed to overcome the lack of selectivity of previously used inhibitors. nih.gov

Research has demonstrated that 2-Aminopent-4-ynamide is a potent and selective inhibitor of CSE. nih.gov Unlike the well-known inhibitor DL-propargylglycine (PAG), which can also affect the activity of other pyridoxal-5'-phosphate (PLP)-dependent enzymes, 2-Aminopent-4-ynamide was designed to specifically target CSE. nih.gov In comparative studies, it was shown to effectively inhibit the production of H₂S by CSE. nih.gov

| Compound | Target Enzyme | Key Inhibitory Finding | Selectivity |

|---|---|---|---|

| 2-Aminopent-4-ynamide | Cystathionine-γ-Lyase (CSE) | Potent inhibitor of H₂S production. | Selective for CSE over Cystathionine-β-synthase (CBS). nih.gov |

Mechanistic Insights into CSE Inhibition

The mechanism by which 2-Aminopent-4-ynamide inhibits CSE provides a significant advantage over other inhibitors like PAG. nih.gov Studies have revealed that in the presence of 2-Aminopent-4-ynamide, CSE is completely inhibited. nih.gov This means that the enzyme is unable to consume its substrate, L-cysteine, and as a result, the production of all its products, including pyruvate, ammonia, and hydrogen sulfide, is halted. nih.gov

In contrast, while PAG also inhibits the production of hydrogen sulfide, it allows the enzyme to continue consuming L-cysteine, leading to the formation of other products such as cystine and lanthionine. nih.gov The complete shutdown of enzymatic activity by 2-Aminopent-4-ynamide suggests a highly effective and potentially more targeted inhibitory mechanism. nih.gov This complete inhibition ensures that the concentration of the enzyme's natural substrate remains unaffected, which could translate to requiring lower doses of the inhibitor for a therapeutic effect, thereby potentially reducing off-target effects. nih.gov

General Enzyme Inhibition Studies

To better understand the significance of the inhibitory action of 2-Aminopent-4-ynamide, it is useful to review the fundamental mechanisms of enzyme inhibition. These mechanisms are broadly classified as reversible and irreversible, with further subclassifications.

Reversible Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by increasing the substrate concentration or by removing the inhibitor.

Competitive Inhibition : In this type of inhibition, the inhibitor molecule has a similar structure to the substrate and competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding. However, the inhibition can be overcome by significantly increasing the substrate concentration, which outcompetes the inhibitor. In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, increases.

Non-competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic activity, but it does not prevent the substrate from binding to the active site. In this case, the inhibition cannot be overcome by increasing the substrate concentration. Non-competitive inhibition results in a decrease in Vmax, while the Km remains unchanged.

Uncompetitive Inhibition : This form of inhibition is less common and occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. The binding of the inhibitor to the ES complex prevents the formation of the product. In uncompetitive inhibition, both Vmax and Km are decreased.

Irreversible Inhibition (Covalent Binding, Suicide Inhibition)

Irreversible inhibitors form strong, often covalent, bonds with the enzyme, leading to a permanent loss of its activity.

Covalent Binding : These inhibitors react with specific amino acid residues in the active site or other critical regions of the enzyme, forming a stable covalent bond. This permanently modifies the enzyme and inactivates it.

Suicide Inhibition : Also known as mechanism-based inactivation, this is a specialized form of irreversible inhibition. A suicide inhibitor is an analog of the substrate that the enzyme recognizes and begins to process as it would its natural substrate. However, during the catalytic process, the enzyme converts the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme's active site, leading to its irreversible inactivation. This "suicide" of the enzyme is a highly specific mode of inhibition.

Allosteric Modulation of Enzyme Activity

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule, known as an allosteric modulator or effector, to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that is transmitted to the active site, thereby altering its properties.

Allosteric modulators can be either activators or inhibitors.

Allosteric Activators : These molecules bind to the allosteric site and increase the enzyme's activity. They may do this by stabilizing a more active conformation of the enzyme or by increasing the affinity of the enzyme for its substrate.

Allosteric Inhibitors : These molecules bind to the allosteric site and decrease the enzyme's activity. They can function by stabilizing an inactive conformation of the enzyme or by decreasing its affinity for the substrate.

Non-competitive inhibition is a form of allosteric modulation. This regulatory mechanism allows for fine-tuning of metabolic pathways, as the products of a pathway can often act as allosteric inhibitors of enzymes earlier in the pathway, a process known as feedback inhibition.

Identification of Other Potential Enzyme Targets

Further research into the broader biological activities of 2-Aminopent-4-ynamide hydrochloride has suggested other potential enzymatic targets beyond its primary known interactions. These investigations are crucial for understanding the compound's full pharmacological profile and for identifying potential new therapeutic applications.

Investigations into Aminopeptidase (B13392206) Inhibition

There are currently no direct studies available that have investigated the inhibitory effects of this compound on aminopeptidases. Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their roles in various physiological processes, including protein degradation, hormone regulation, and antigen presentation, make them attractive targets for drug development.

The chemical structure of this compound, featuring a primary amine and an amide group, suggests a potential for interaction with the active sites of aminopeptidases, which often accommodate amino acid-like structures. However, without experimental data, this remains a theoretical consideration. Future research, including enzyme kinetic assays and structural biology studies, would be necessary to determine if this compound or its derivatives could act as aminopeptidase inhibitors.

Potential Targets in Viral Replication Pathways

While specific antiviral targets of this compound have not been explicitly identified, the general landscape of antiviral drug development offers insights into potential mechanisms. Many antiviral agents function by inhibiting key viral enzymes essential for the replication cycle. libretexts.org

Given the structure of this compound, several classes of viral enzymes could be considered as potential targets:

Viral Proteases: These enzymes are often crucial for processing viral polyproteins into their functional individual proteins. The amide bond in this compound could potentially mimic a peptide bond, allowing it to interact with the active site of a viral protease.

Viral Polymerases: These enzymes are responsible for replicating the viral genome. Some antiviral drugs act as nucleoside or nucleotide analogues, getting incorporated into the growing nucleic acid chain and causing termination. While this compound is not a classical nucleoside analogue, its small size and functional groups might allow it to interfere with polymerase function through other binding sites.

It is important to emphasize that these are hypothetical targets based on the compound's structure and known antiviral strategies. Experimental validation through antiviral screening against a panel of viruses and subsequent mechanistic studies would be required to identify any specific viral targets of this compound.

Computational and Structural Biology Investigations

Molecular Modeling Approaches

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. These approaches are crucial for understanding the three-dimensional structures of molecules and their interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 2-Aminopent-4-ynamide (B13310111) hydrochloride) when bound to a second molecule (a receptor or target, typically a protein). The primary goal of docking is to predict the binding mode and affinity of the ligand-target complex. This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined energy function.

Successful docking studies could reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the complex. The outcomes of such studies are hypothetical binding poses and an estimation of the binding energy, which can be used to rank potential drug candidates.

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. e3s-conferences.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the flexibility of both the ligand and the target protein. e3s-conferences.org

For the 2-Aminopent-4-ynamide hydrochloride-protein complex, an MD simulation could assess the stability of the binding pose predicted by molecular docking. It can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy by accounting for the dynamic nature of the system in a simulated physiological environment. nih.gov

Quantum mechanics (QM) calculations are based on the principles of quantum physics and provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometry, electronic charge distribution, and reaction energetics.

In the context of this compound, QM calculations could be employed to accurately determine its three-dimensional structure and electronic properties. This information is valuable for understanding its intrinsic reactivity and for parameterizing the force fields used in molecular dynamics simulations, thereby increasing the accuracy of these simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR analysis is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moments.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

For this compound, these descriptors would quantify its size, shape, electronic nature, and hydrophobicity.

Once the molecular descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity.

The predictive power of the QSAR model is assessed through rigorous validation techniques. A validated QSAR model can then be used to predict the biological activity of new, untested compounds, such as derivatives of this compound. This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery process.

While no specific QSAR studies for this compound have been found, research on other amino acid amides and peptides demonstrates the utility of this approach. nih.govresearchgate.net For instance, studies have successfully used QSAR to predict the activity of various peptide-based drugs by deriving novel amino acid descriptors. nih.gov

Structural Elucidation and Conformational Analysis

The precise three-dimensional arrangement of a molecule and its conformational flexibility are fundamental to understanding its biological activity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods for determining these properties. However, a thorough search of scientific literature and structural databases indicates that detailed studies on this compound using these methods have not been published.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique for visualizing the precise interactions between a small molecule inhibitor and its protein target at an atomic level. This method provides invaluable insights into the binding mode, orientation, and induced conformational changes in both the inhibitor and the enzyme's active site. Such information is critical for structure-based drug design and for understanding the mechanism of inhibition.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure of small molecules in solution. It can provide detailed information about the chemical environment of individual atoms, their connectivity, and the spatial proximity of different parts of the molecule, which helps in determining its conformation.

While basic chemical and physical properties of this compound are available in chemical databases, in-depth NMR spectroscopic studies aimed at a comprehensive structural and conformational analysis are not present in the published scientific literature. Such studies would typically involve a suite of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) to unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation in solution.

The lack of specific X-ray crystallography and detailed NMR spectroscopy data for this compound currently limits a deep, evidence-based understanding of its three-dimensional structure and its interactions with biological macromolecules from a structural biology standpoint.

Future Research Trajectories and Interdisciplinary Potential

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to 2-Aminopent-4-ynamide (B13310111) hydrochloride and its analogs is fundamental to unlocking its full potential. While classical methods for ynamide synthesis exist, future research is expected to focus on more sustainable and versatile approaches.

Ynamides, in general, are electron-deficient alternatives to the more labile ynamines and have become versatile building blocks in organic synthesis. Traditional syntheses often involve the coupling of amine derivatives with halo acetylenes. However, these methods can sometimes require harsh reaction conditions.

Future explorations may include the development of novel catalytic systems for the direct C-N bond formation. For instance, copper-catalyzed cross-coupling reactions have shown promise in the synthesis of various ynamides and could be optimized for the specific synthesis of 2-Aminopent-4-ynamide hydrochloride. Additionally, the exploration of flow chemistry methodologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds. The development of one-pot or tandem reaction sequences that introduce the amino, amide, and alkyne functionalities in a more streamlined fashion would also represent a significant advancement.

Table 1: Potential Novel Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalytic Systems | Milder reaction conditions, higher yields, improved functional group tolerance. | Development of novel ligands and catalysts for C-N cross-coupling. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Optimization of reactor design and reaction conditions for continuous synthesis. |

| One-Pot Syntheses | Increased efficiency, reduced waste, and simplified purification. | Design of tandem reaction sequences and multifunctional reagents. |

Design of Advanced Chemical Biology Tools

The unique trifunctional nature of this compound makes it an ideal candidate for the design of sophisticated chemical biology tools to probe biological systems. Chemical tools are instrumental in visualizing biomolecules, regulating cell-signaling networks, and identifying therapeutic targets.

The terminal alkyne group can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific labeling of biomolecules in complex biological environments. The amino and amide groups, on the other hand, can be modified to introduce reporter molecules (e.g., fluorophores, biotin) or to mimic peptide structures, enabling the targeting of specific proteins or enzymes.

Future research in this area will likely focus on developing probes for activity-based protein profiling (ABPP), allowing for the in situ monitoring of enzyme activity. Furthermore, the creation of photoaffinity probes based on the this compound scaffold could enable the identification of novel protein binding partners.

Development of Structure-Based Design Strategies for Enzyme Inhibitors

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a target enzyme to design potent and selective inhibitors. The rigid alkyne functionality and the potential for hydrogen bonding interactions from the amino and amide groups of this compound make it an attractive scaffold for the design of enzyme inhibitors.

The terminal alkyne can act as a warhead for covalent inhibition of certain enzymes, such as cysteine proteases or metalloenzymes. Alternatively, the scaffold can be elaborated to occupy specific binding pockets within an enzyme's active site, leading to non-covalent inhibition. For instance, the amide group can form crucial hydrogen bonds with the protein backbone, contributing to binding affinity.

Future efforts will involve the use of X-ray crystallography and computational modeling to understand the binding modes of this compound derivatives with various enzyme targets. This structural information will guide the rational design of more potent and selective inhibitors for therapeutic intervention in a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of small molecules, thereby accelerating the design-make-test-analyze cycle.

In the context of this compound, AI and ML algorithms can be employed to:

Predict Novel Analogs: Generate virtual libraries of derivatives with improved biological activity.

Optimize Properties: Predict and optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Identify Potential Targets: Predict the biological targets of this compound and its analogs.

Generative AI models, in particular, hold the potential to design entirely new molecules based on the this compound scaffold with desired therapeutic profiles. The integration of AI will undoubtedly expedite the exploration of the chemical space around this promising compound.

Table 2: AI and Machine Learning in Compound Design

| Application Area | AI/ML Technique | Expected Outcome |

| Virtual Screening | Docking simulations, QSAR models | Identification of potent hits from large virtual libraries. |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel compounds with optimized properties. |

| ADME/Tox Prediction | Deep learning models | Early-stage assessment of drug-likeness and potential liabilities. |

Expanding Applications in Targeted Molecular Conjugates

Targeted molecular conjugates, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), are a rapidly growing class of therapeutics that deliver potent cytotoxic agents directly to diseased cells, minimizing off-target toxicity. The bioorthogonal reactivity of the alkyne group in this compound makes it an excellent linker for the construction of these conjugates.

The amino or amide group can be attached to a targeting ligand (e.g., an antibody, peptide, or small molecule that recognizes a specific cell surface receptor), while the alkyne can be used to conjugate a potent payload via a click reaction. This modular approach allows for the rapid assembly of a diverse range of targeted conjugates.

Future research will focus on the development of novel linker technologies based on the this compound scaffold that offer improved stability in circulation and efficient payload release at the target site. The versatility of this compound will enable the exploration of new targeting ligands and payloads, expanding the therapeutic potential of targeted molecular conjugates.

Q & A

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in this compound synthesis?

- Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to test variables like solvent polarity, catalyst loading, and reaction time. Analyze via response surface methodology (RSM) to identify optimal conditions. For example, in kinetic studies of hydrochlorides, variables such as pH and temperature significantly impact reaction efficiency .

Q. What strategies are effective for resolving contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

Re-examine Assumptions : Verify computational parameters (e.g., solvent models, basis sets) in tools like Gaussian or ADF.

Experimental Replication : Repeat trials under controlled humidity/temperature to rule out environmental artifacts.

Literature Comparison : Cross-check with studies on analogous compounds (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride) to identify systematic discrepancies .

Q. How can researchers design stability studies to address hygroscopicity and degradation in this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.

- Analytical Monitoring : Use HPLC to track degradation products and Karl Fischer titration for moisture content .

- Storage Recommendations : Store in desiccated environments (-20°C) with inert gas purging, as suggested for hygroscopic hydrochlorides .

Q. What advanced techniques are suitable for probing the mechanistic role of the ynamide group in biological or catalytic applications?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled precursors to track bond formation/cleavage via NMR.

- Spectroscopic Probes : Time-resolved UV-Vis or fluorescence spectroscopy to monitor reaction intermediates.

- Computational Modeling : MD simulations to map electronic transitions or binding affinities, leveraging tools like Schrödinger Suite .

Data Analysis and Reporting

Q. How should researchers structure datasets for reproducibility in studies involving this compound?

- Methodological Answer :

- Raw Data : Include instrument parameters (e.g., NMR pulse sequences, HPLC gradients) in supplementary materials.

- Processed Data : Report means ± standard deviation (SD) for triplicate measurements. Use error bars in graphs to illustrate variability .

- Repository Upload : Deposit spectral data in public databases (e.g., PubChem, ChemSpider) with unique identifiers .

Q. What statistical methods are appropriate for analyzing dose-response or catalytic activity data for this compound?

- Methodological Answer :

- Dose-Response : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression in GraphPad Prism.

- Catalytic Efficiency : Calculate turnover numbers (TON) and frequencies (TOF) with error propagation analysis.

- Statistical Tests : Apply ANOVA or t-tests to compare experimental groups, ensuring p-values ≤0.05 for significance .

Literature and Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews to avoid redundant studies on this compound?

- Methodological Answer :

- Database Searches : Use SciFinder and Reaxys with keywords (e.g., "ynamide hydrochloride synthesis" or "alkynylamide stability").

- Citation Tracking : Follow references in recent reviews or patents to identify foundational studies.

- Peer Consultation : Collaborate with supervisors to verify novelty, as recommended in academic guidelines .

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Risk Assessment : Review SDS for acute toxicity (e.g., LD50) and environmental hazards.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis steps.

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.